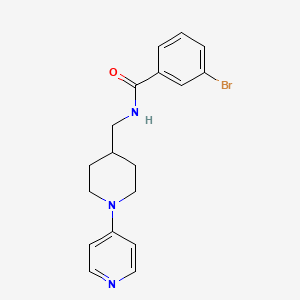
N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide, also known as FMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FMB belongs to the class of sulfonamide compounds and has been studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Research in organic synthesis has explored the development of new methodologies and the synthesis of complex molecules using derivatives of benzenesulfonamido. For example, the synthesis of Gefitinib, an important anticancer drug, involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, showcasing the versatility of benzenesulfonamide derivatives in pharmaceutical synthesis (Jin et al., 2005). Another study focused on the synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents, highlighting the role of benzenesulfonamide derivatives in discovering new therapeutic molecules (Rahman et al., 2014).
Pharmacology and Biological Activity
Benzenesulfonamide derivatives have been investigated for their pharmacological properties, including their role in the treatment of Alzheimer's disease. One study utilized a selective serotonin 1A receptor imaging probe for the quantification of receptor densities in Alzheimer's patients, demonstrating the potential of these compounds in neurodegenerative disease research (Kepe et al., 2006). Additionally, the synthesis of novel sulfonamides and their evaluation as antitumor agents have revealed promising results in developing low-toxicity cancer treatments (Huang et al., 2001).
Material Science
In the realm of material science, benzenesulfonamide derivatives have contributed to the development of new polymers with unique properties. Research on polyamides with ether linkages and ortho-phenylene units has shown that these materials offer high thermal stability and solubility, making them suitable for various applications (Hsiao et al., 2000). Another study synthesized electrochromic polyamides containing tetraphenyl-p-phenylenediamine moieties, demonstrating their potential in electronic display technologies (Liou & Chang, 2008).
Structural and Mechanistic Studies
Structural analysis of benzenesulfonamide derivatives has provided insights into their interaction mechanisms and potential applications. For instance, crystal structure analysis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide has revealed the formation of a three-dimensional architecture through specific intermolecular interactions, underscoring the importance of structural studies in understanding the properties of these compounds (Rodrigues et al., 2015).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-27-18-3-2-4-19(13-18)28(25,26)23-17-9-5-14(6-10-17)20(24)22-16-11-7-15(21)8-12-16/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGUKMCFKRELJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(3-methoxybenzenesulfonamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)
![Ethyl 5-[(3-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2661810.png)


![Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2661816.png)
![6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2661818.png)
![2-fluoro-N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2661820.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2661824.png)
![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)